tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate: is a compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a diazirine-containing intermediate. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine group.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The diazirine ring can undergo substitution reactions, where the nitrogen atoms are replaced by other groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the diazirine ring.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Bases: Cesium carbonate, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: 1,4-dioxane, methanol, chloroform.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields the free amine derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is used as a photoaffinity label to study the interactions between small molecules and proteins. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bond to nearby molecules .
Biology and Medicine: In biological research, this compound is used to investigate protein-ligand interactions, enzyme mechanisms, and receptor binding sites. It is particularly useful in identifying binding partners in complex biological mixtures .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and in the study of drug-receptor interactions. Its ability to form stable covalent bonds upon activation makes it a valuable tool in drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate involves the activation of the diazirine ring by UV light. This activation generates a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .
Comparison with Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the diazirine ring, making it less useful for photoaffinity labeling.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another similar compound that also lacks the diazirine ring.
tert-Butyl N-(benzyloxy)carbamate: Used in different synthetic applications but does not have the photoactivatable diazirine group.
Uniqueness: The presence of the diazirine ring in tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate makes it unique among similar compounds. This ring allows for the generation of a reactive carbene intermediate upon UV activation, enabling its use in photoaffinity labeling, a technique not possible with the other similar compounds listed.
Properties
Molecular Formula |
C9H17N3O2 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)10-6-4-5-7-11-12-7/h7H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
AHCPKLDWDOMSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1N=N1 |
Origin of Product |
United States |
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